4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Overview
Description
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone is a chemical compound characterized by a cyclohexanone ring substituted with a bis(tert-butoxycarbonyl)amino group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The compound can be synthesized by protecting amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in aqueous conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of polymer-bound reagents to facilitate large-scale production. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and other substituted amines.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during complex synthesis processes. Biology: It is utilized in the study of enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through the protection of amino groups, preventing their participation in unwanted side reactions. The molecular targets and pathways involved include the stabilization of intermediates and the selective activation of specific reaction sites.
Comparison with Similar Compounds
N,N-Bis(tert-butoxycarbonyl)guanidine: Used in guanylation reactions.
N,N-Bis(tert-butoxycarbonyl)thiopseudourea: Used in the synthesis of guanidine-containing bioactive molecules.
Uniqueness: 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone is unique in its ability to provide a stable protecting group for amines, which is crucial in complex organic synthesis and drug development.
This compound's versatility and stability make it a valuable tool in both research and industrial applications. Its ability to protect amino groups and facilitate selective reactions highlights its importance in advancing chemical and pharmaceutical sciences.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-oxocyclohexyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)17(14(20)22-16(4,5)6)11-7-9-12(18)10-8-11/h11H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPXCFIENMIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(=O)CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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